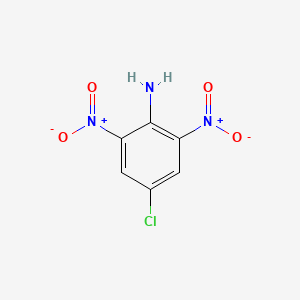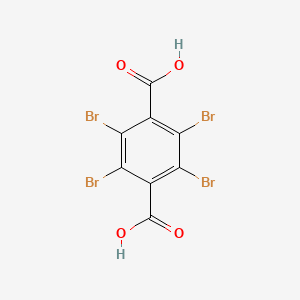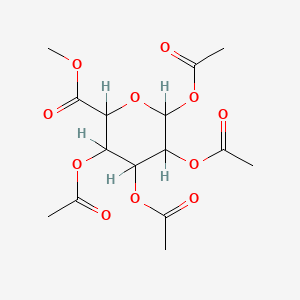
Thalrugosaminine
Overview
Description
Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of the plant Thalictrum minus. This compound has shown significant antibacterial activity, particularly against Staphylococcus species, with minimum inhibitory concentration values ranging from 64 to 128 micrograms per milliliter . It also possesses hypotensive activity in rabbits and is active against Mycobacterium smegmatis .
Mechanism of Action
Target of Action
Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It has been found to exhibit good antibacterial activity . .
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cells in a way that inhibits their growth or survival .
Result of Action
This compound has been shown to exhibit antibacterial activity, suggesting that it can inhibit the growth or survival of certain bacteria
Biochemical Analysis
Biochemical Properties
The biochemical properties of Thalrugosaminine are largely unexplored. Its antibacterial activity suggests that it may interact with enzymes, proteins, and other biomolecules in bacteria to inhibit their growth
Cellular Effects
Given its antibacterial activity, it likely influences bacterial cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalrugosaminine is typically isolated from natural sources, specifically from the roots of Thalictrum minus. The isolation process involves extraction using solvents such as dichloromethane and methanol, followed by purification using silica gel column chromatography . The structural elucidation of the isolated compounds is performed using spectroscopic techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. The primary method remains extraction from natural sources, which may not be feasible for large-scale production. Further research and development are needed to establish efficient synthetic routes for industrial production.
Chemical Reactions Analysis
Types of Reactions: Thalrugosaminine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups present in the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Thalrugosaminine has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzylisoquinoline alkaloids.
Biology: Its antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents.
Industry: Its antibacterial properties can be harnessed for developing antimicrobial coatings and materials
Comparison with Similar Compounds
Thalrugosaminine is unique among benzylisoquinoline alkaloids due to its potent antibacterial activity and hypotensive effects. Similar compounds include:
5’-Hydroxythalidasine: Another benzylisoquinoline alkaloid with antibacterial properties.
O-Methylthalicberine: A related compound also isolated from Thalictrum minus with similar antibacterial activity.
These compounds share structural similarities but differ in their specific biological activities and potency.
Properties
IUPAC Name |
6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAAPKXOAPZXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944874 | |
| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22226-73-9 | |
| Record name | THALRUGOSAMININE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Thalrugosaminine and where is it found?
A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []
Q2: What biological activities have been reported for this compound?
A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]
Q3: What is the chemical structure of this compound?
A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []
Q4: Have any other Thalictrum species been found to contain this compound?
A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.
Q5: Are there any other alkaloids with similar structures and activities to this compound?
A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:
- Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]
- O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []
- Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)



![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)






